molecular formula C16H29ClN2O2 B613822 Tromantadine hydrochloride CAS No. 41544-24-5

Tromantadine hydrochloride

Cat. No.: B613822
CAS No.: 41544-24-5
M. Wt: 316.9 g/mol
InChI Key: BPRCWSNCXPHMIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tromantadine is synthesized from 1-adamantyl nitrate. The reactions are typically carried out in sulfuric acid media. The process involves the reaction of 1-adamantyl nitrate with 2-[2-(dimethylamino)ethoxy]acetamide, resulting in the formation of the adamantylation product, which is then isolated as hydrochloride .

Industrial Production Methods: Industrial production of Tromantadine involves the use of nitrogen-containing nucleophiles and adamantane derivatives. The process may include the use of manganese catalysts and aluminum triflate under microwave irradiation to enhance the reaction efficiency .

Mechanism of Action

Tromantadine exerts its antiviral effects by inhibiting both early and late events in the virus replication cycle. It changes the glycoproteins of host cells, impeding the absorption and penetration of the virus. Additionally, it prevents the uncoating of virions, thereby inhibiting viral replication .

Biological Activity

Tromantadine hydrochloride is an antiviral agent primarily used in the treatment of herpes simplex virus (HSV) infections. It is marketed under the trade name Viru-Merz and has shown efficacy comparable to other antiviral drugs like aciclovir. This article explores the biological activity of tromantadine, focusing on its mechanisms of action, efficacy in clinical studies, and relevant pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H28_{28}N2_2O2_2
  • Molar Mass : 280.412 g/mol
  • CAS Number : 53783-83-8

Tromantadine belongs to the class of secondary carboxylic acid amides, characterized by a unique adamantane structure that contributes to its antiviral properties .

Tromantadine functions by inhibiting several stages of the herpes simplex virus replication cycle:

  • Inhibition of Viral Entry : It alters glycoproteins on host cells, hindering the virus's ability to penetrate and infect cells.
  • Prevention of Uncoating : The drug prevents the release of viral nucleic acids into the host cell, thereby blocking viral replication.
  • Interference with Viral Assembly : Tromantadine inhibits late events in the viral life cycle, such as assembly and release of new virions .

Efficacy in Clinical Studies

Several clinical trials have evaluated the efficacy and safety of tromantadine in treating herpes simplex infections:

Table 1: Summary of Clinical Trials

Study DesignSample SizeTreatment GroupResults
Double-blind trial198Tromantadine vs AciclovirBoth treatments showed rapid healing; over 80% rated efficacy as "good" or "very good" .
Open-label study19Long-term prophylaxisGood prophylactic effect observed; well-tolerated with minimal side effects .
Randomized controlled trial20Tromantadine ointmentSignificant therapeutic effect noted; no adverse effects reported .

Case Study: Efficacy Against Herpes Simplex

A study involving 198 patients with recurrent herpes orofacialis demonstrated that tromantadine was equally effective as aciclovir. Patients treated with either drug experienced significant reductions in symptoms and faster healing times, confirming its therapeutic equivalence .

Pharmacodynamics and Pharmacokinetics

  • Absorption : Tromantadine is administered topically, allowing for localized action at infection sites.
  • Distribution : Its pharmacokinetic profile suggests good local tissue penetration.
  • Toxicity : Studies indicate low toxicity levels; Vero and HEp-2 cells tolerated concentrations up to 2 mg without significant morphological changes .

Immune Modulation

Recent findings suggest that tromantadine may also enhance the host immune response by promoting macrophage activity and natural killer cell function, further contributing to its antiviral effects .

Properties

IUPAC Name

N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2.ClH/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCWSNCXPHMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53783-83-8 (Parent)
Record name Tromantadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30194406
Record name Tromantadine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41544-24-5
Record name Acetamide, 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromantadine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromantadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide monohydrochloride
Source European Chemicals Agency (ECHA)
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Record name TROMANTADINE HYDROCHLORIDE
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